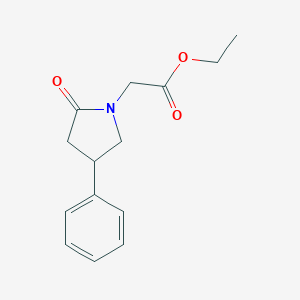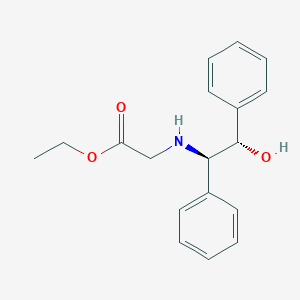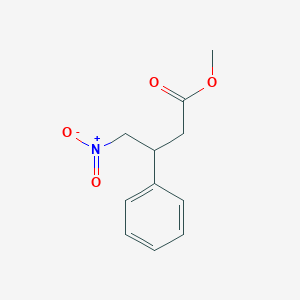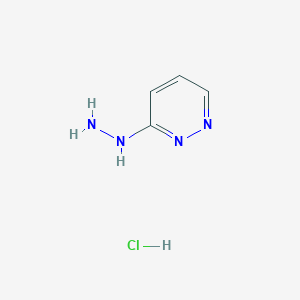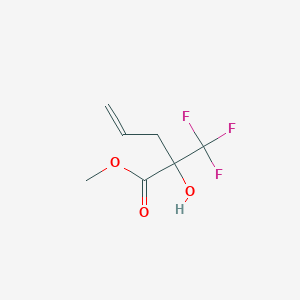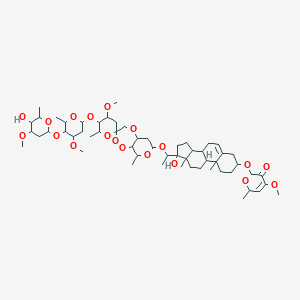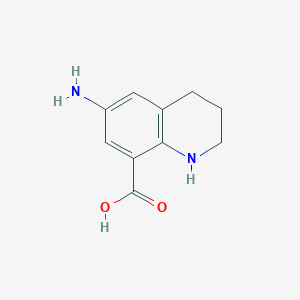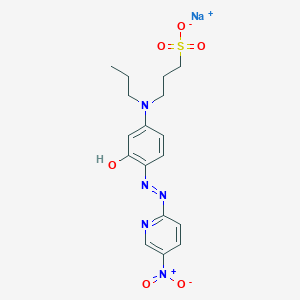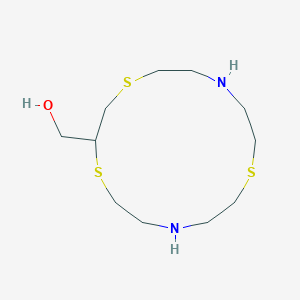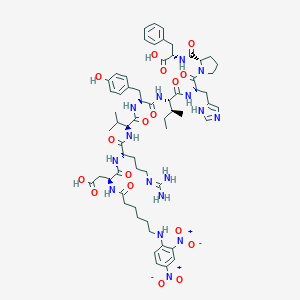
(2,4-Dinitrophenyl)aminohexanoylangiotensin II
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dinitrophenyl)aminohexanoylangiotensin II, also known as DNPH-Ang II, is a synthetic derivative of angiotensin II. It is a widely studied compound in the field of biochemistry and pharmacology due to its ability to bind to the angiotensin II receptor. DNPH-Ang II has been used to investigate the mechanism of action of angiotensin II and its role in various physiological processes.
作用机制
(2,4-Dinitrophenyl)aminohexanoylangiotensin II II binds to the angiotensin II receptor with high affinity and specificity. The binding of (2,4-Dinitrophenyl)aminohexanoylangiotensin II II to the receptor activates a signaling cascade that leads to various physiological responses. The mechanism of action of (2,4-Dinitrophenyl)aminohexanoylangiotensin II II is similar to that of angiotensin II, which is known to regulate blood pressure, fluid and electrolyte balance, and hormone secretion.
Biochemical and Physiological Effects:
(2,4-Dinitrophenyl)aminohexanoylangiotensin II II has been shown to induce vasoconstriction, increase blood pressure, and stimulate aldosterone secretion. It has also been shown to increase the production of reactive oxygen species (ROS) and activate inflammatory pathways. These effects are similar to those observed with angiotensin II and suggest that (2,4-Dinitrophenyl)aminohexanoylangiotensin II II is a useful tool for investigating the physiological and biochemical effects of angiotensin II.
实验室实验的优点和局限性
One advantage of using (2,4-Dinitrophenyl)aminohexanoylangiotensin II II in lab experiments is its high affinity and specificity for the angiotensin II receptor. This allows for precise and accurate investigation of the effects of angiotensin II on various physiological processes. However, one limitation of using (2,4-Dinitrophenyl)aminohexanoylangiotensin II II is its potential to induce oxidative stress and inflammation, which may confound the results of experiments.
未来方向
There are several future directions for research on (2,4-Dinitrophenyl)aminohexanoylangiotensin II II. One area of interest is the investigation of the role of (2,4-Dinitrophenyl)aminohexanoylangiotensin II II in the regulation of the immune system. Another area of interest is the development of new compounds that can selectively target the angiotensin II receptor and modulate its activity. Additionally, the use of (2,4-Dinitrophenyl)aminohexanoylangiotensin II II in clinical research may provide insights into the pathogenesis of various diseases, such as hypertension and heart failure.
合成方法
(2,4-Dinitrophenyl)aminohexanoylangiotensin II II is synthesized by coupling angiotensin II with 2,4-dinitrophenylhydrazine (DNPH). The reaction involves the formation of a hydrazone bond between the carbonyl group of angiotensin II and the hydrazine group of DNPH. The resulting compound is purified by high-performance liquid chromatography (HPLC) and characterized by spectroscopic techniques.
科学研究应用
(2,4-Dinitrophenyl)aminohexanoylangiotensin II II has been used extensively in scientific research to investigate the role of angiotensin II in various physiological processes. It has been used to study the mechanism of action of angiotensin II on the cardiovascular system, the renal system, and the central nervous system. (2,4-Dinitrophenyl)aminohexanoylangiotensin II II has also been used to investigate the role of angiotensin II in the regulation of blood pressure, fluid and electrolyte balance, and hormone secretion.
属性
CAS 编号 |
115082-70-7 |
|---|---|
产品名称 |
(2,4-Dinitrophenyl)aminohexanoylangiotensin II |
分子式 |
C62H84N16O17 |
分子量 |
1325.4 g/mol |
IUPAC 名称 |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[6-(2,4-dinitroanilino)hexanoylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C62H84N16O17/c1-5-36(4)53(59(88)72-46(30-39-33-65-34-68-39)60(89)76-27-13-17-48(76)57(86)73-47(61(90)91)29-37-14-8-6-9-15-37)75-56(85)44(28-38-19-22-41(79)23-20-38)71-58(87)52(35(2)3)74-54(83)43(16-12-26-67-62(63)64)70-55(84)45(32-51(81)82)69-50(80)18-10-7-11-25-66-42-24-21-40(77(92)93)31-49(42)78(94)95/h6,8-9,14-15,19-24,31,33-36,43-48,52-53,66,79H,5,7,10-13,16-18,25-30,32H2,1-4H3,(H,65,68)(H,69,80)(H,70,84)(H,71,87)(H,72,88)(H,73,86)(H,74,83)(H,75,85)(H,81,82)(H,90,91)(H4,63,64,67)/t36-,43-,44-,45-,46-,47-,48-,52-,53-/m0/s1 |
InChI 键 |
IIAUBCAFPLNMOR-BGMMQYMTSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CCCCCNC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCCCCNC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCCCCNC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
序列 |
DRVYIHPF |
同义词 |
(2,4-dinitrophenyl)aminohexanoylangiotensin II Dnp-Ahx-AII Dnp-Ahx-angiotensin II |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




